molecular formula C31H48N2O B1254793 Plakinamine F

Plakinamine F

Cat. No.: B1254793
M. Wt: 464.7 g/mol
InChI Key: RJYWZXYQLMDAPM-DKPJALMGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Plakinamine F is a natural product found in Corticium with data available.

Scientific Research Applications

Anti-Mycobacterial Activity

Plakinamine P, a steroidal alkaloid similar to Plakinamine F, exhibits significant bactericidal activity against Mycobacterium tuberculosis. Its structure differs from other plakinamines in its amino group positioning, contributing to its moderate activity against other mycobacterial pathogens like M. abscessus and M. avium, while showing low toxicity against macrophages. This discovery adds a promising scaffold to tuberculosis drug discovery pipelines (Felix et al., 2019).

Cytotoxicity and Antifungal Activity

Various steroidal alkaloids from the marine sponge Corticium sp., including those of the plakinamine class, have demonstrated moderate cytotoxicity and antifungal activity, as well as DNA- and RNA-cleaving activities. These findings indicate potential applications in cancer therapy and antimicrobial treatments (Lee et al., 2001).

Antiproliferative Activity in Cancer Cell Lines

Plakinamines N and O, along with other compounds in the plakinamine class, have shown enhanced inhibitory effects against colon carcinoma cell lines. Their selective cytotoxic activity towards these cell lines suggests their potential role in developing treatments for specific types of cancer (Sunassee et al., 2014).

Inhibition of Acetylcholinesterase

A stigmastane-type steroidal alkaloid, 4-acetoxy-plakinamine B, isolated from the marine sponge Corticium sp., exhibits high acetylcholinesterase inhibitory activity. This compound's mode of interaction with the enzyme and its significant inhibitory effect highlight its potential in developing treatments for diseases like Alzheimer's (Langjae et al., 2007).

Cytoskeletal Linker Protein Applications

Plakinamines are related to plakins, a family of cytoskeletal cross-linker proteins. Plakins link cytoskeletal networks to each other and to membrane-associated adhesive junctions. Mutations in plakin family genes lead to various disorders and diseases affecting the skin, heart, nervous system, and cancer. Understanding plakinamine's interaction with plakins could inform therapeutic strategies for these conditions (Quick, 2018).

Properties

Molecular Formula

C31H48N2O

Molecular Weight

464.7 g/mol

IUPAC Name

(3S,5R,9R,10R,13R,14R,17R)-3-(dimethylamino)-10,13-dimethyl-17-[(2R)-1-(4-propan-2-ylidene-2,3-dihydropyrrol-5-yl)propan-2-yl]-1,2,3,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-4-one

InChI

InChI=1S/C31H48N2O/c1-19(2)21-14-17-32-27(21)18-20(3)23-10-11-24-22-8-9-26-29(34)28(33(6)7)13-16-31(26,5)25(22)12-15-30(23,24)4/h8,20,23-26,28H,9-18H2,1-7H3/t20-,23-,24+,25+,26+,28+,30-,31-/m1/s1

InChI Key

RJYWZXYQLMDAPM-DKPJALMGSA-N

Isomeric SMILES

C[C@H](CC1=NCCC1=C(C)C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CC[C@@H](C5=O)N(C)C)C)C

Canonical SMILES

CC(CC1=NCCC1=C(C)C)C2CCC3C2(CCC4C3=CCC5C4(CCC(C5=O)N(C)C)C)C

synonyms

plakinamine F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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